molecular formula C8H17NO2S B13211810 3,3-Dimethylcyclohexane-1-sulfonamide

3,3-Dimethylcyclohexane-1-sulfonamide

Cat. No.: B13211810
M. Wt: 191.29 g/mol
InChI Key: OUXNLYOZSDWRNM-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexane-1-sulfonamide is a synthetic organic compound featuring a cyclohexane ring core disubstituted with methyl groups at the 3-position and a sulfonamide functional group at the 1-position. This structure places it within the well-studied sulfonamide class, which has proven to be a prolific source of bioactive molecules for scientific research . The sulfonamide group (-SO₂NH₂) is a key pharmacophore known to confer competitive inhibitory activity against a range of bacterial and fungal enzymes . Researchers value this compound for its potential as a building block in developing novel antimicrobial agents, particularly against resistant strains. Studies on analogous sulfonamide derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus ) and Gram-negative bacteria (e.g., Escherichia coli ), as well as antifungal activity against species such as Candida albicans and Fusarium oxysporum . The mechanism of action for antimicrobial sulfonamides typically involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folate, a vital vitamin for bacterial growth and multiplication. By mimicking the substrate para-aminobenzoic acid (PABA), sulfonamides disrupt folate synthesis, exerting a potent bacteriostatic effect . Beyond antimicrobial applications, sulfonamide derivatives are actively investigated for their role in modulating integrin function. Certain sulfonamides have been identified as potent inhibitors of integrins, such as α4, which are key players in cell adhesion and signaling processes involved in inflammatory diseases . This makes compounds like this compound valuable tools for pharmacological research into conditions like autoimmune disorders. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

3,3-dimethylcyclohexane-1-sulfonamide

InChI

InChI=1S/C8H17NO2S/c1-8(2)5-3-4-7(6-8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11)

InChI Key

OUXNLYOZSDWRNM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)S(=O)(=O)N)C

Origin of Product

United States

Synthetic Methodologies for 3,3 Dimethylcyclohexane 1 Sulfonamide and Its Derivatives

Classical Approaches to Cyclohexane (B81311) Sulfonamide Synthesis

Traditional methods for forming sulfonamides have long been the foundation of their synthesis, primarily relying on the reaction between sulfonyl chlorides and amines or direct sulfonylation techniques.

Reaction of Amines with Sulfonyl Chlorides

The most conventional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comijarsct.co.in This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534), involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. rsc.orgresearchgate.net

For the synthesis of 3,3-dimethylcyclohexane-1-sulfonamide, this would necessitate the preparation of 3,3-dimethylcyclohexane-1-sulfonyl chloride. This precursor can be synthesized from the corresponding thiol or sulfonic acid. The subsequent reaction with ammonia (B1221849) or a primary/secondary amine would yield the desired sulfonamide. nih.gov The Hinsberg test, a classic chemical test, utilizes this reaction to differentiate between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide in alkali. libretexts.org

While robust, this method's primary limitation lies in the handling of sulfonyl chlorides, which can be unstable and require toxic reagents for their preparation. researchgate.net To circumvent some of these issues, one-pot procedures have been developed where sulfonyl chlorides are generated in situ from thiols or disulfides using various oxidizing agents, and then immediately reacted with an amine. organic-chemistry.orgresearchgate.netresearchgate.net

Direct Sulfonylation Methods

Direct sulfonylation involves the introduction of a sulfonic acid or related group directly onto a hydrocarbon skeleton. While more common for aromatic compounds through electrophilic substitution, direct C-H sulfonylation of alkanes like cyclohexane presents a significant challenge due to the inertness of C(sp³)-H bonds. organicreactions.org

Recent advances have explored photocatalytic methods for the direct C(sp³)-H functionalization of cycloalkanes. nih.gov These methods often involve the generation of a carbon-centered radical from the cycloalkane, which is then trapped by a sulfur dioxide surrogate. While not explicitly detailed for 3,3-dimethylcyclohexane, these emerging techniques represent a potential future pathway for the direct synthesis of such sulfonamides, offering high atom economy by avoiding pre-functionalization of the starting materials. nih.gov

Advanced and Multicomponent Reaction Strategies

Modern synthetic chemistry has moved towards more efficient and complex reaction cascades, including one-pot syntheses and catalyzed coupling reactions, to build molecular complexity rapidly.

One-Pot Syntheses Involving Cyclohexane-1,3-dione Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly efficient synthetic tools. openaccesspub.org For the synthesis of highly substituted cyclohexane sulfonamide derivatives, cyclohexane-1,3-diones are valuable precursors. researchgate.net Specifically, 5,5-dimethylcyclohexane-1,3-dione (B117516), commonly known as dimedone, is the logical starting material for obtaining the 3,3-dimethylcyclohexane core. chemicalbook.com

These reactions can proceed through various pathways, often involving initial condensations or Michael additions to construct a complex scaffold, onto which a sulfonamide moiety can be installed or formed. For instance, dimedone can react with aldehydes, β-ketoesters, and an ammonium (B1175870) source in a one-pot reaction to afford polyhydroquinolines, demonstrating its utility in building complex heterocyclic systems. pnu.ac.ir While direct synthesis of this compound from dimedone via an MCR is not prominently documented, the versatility of dimedone in such reactions suggests potential for developing novel routes. researchgate.netnih.gov

Catalyzed Coupling Reactions for Sulfonamide Formation

Transition-metal catalysis has revolutionized the formation of C-N and S-N bonds, providing milder and more efficient alternatives to classical methods. rsc.org These reactions often involve the cross-coupling of amines or sulfonamide precursors with various partners.

Copper-catalyzed N-arylation of sulfonamides with aryl halides is a well-established method for forming aryl sulfonamides. nih.gov Similarly, palladium-catalyzed couplings have been explored. ijarsct.co.in While these are more commonly applied to aryl systems, the principles can be extended to alkyl derivatives.

Iron, being an earth-abundant and non-toxic metal, has emerged as a desirable catalyst in organic synthesis. Iron-catalyzed C-H amidation allows for the direct formation of a C-N bond by activating a C-H bond and coupling it with a nitrogen source. thieme-connect.comthieme.de This approach is particularly attractive as it avoids the need for pre-functionalized starting materials.

Recent studies have shown the development of one-pot methods for the synthesis of diaryl sulfonamides using sequential iron and copper catalysis. thieme-connect.com This process involves an initial iron-catalyzed, regioselective C-H iodination of an arene, followed by a copper-catalyzed N-arylation with a primary sulfonamide. thieme-connect.comthieme.de Another iron-catalyzed approach enables the synthesis of N-arylsulfonamides by directly coupling sodium arylsulfinates with nitroarenes. acs.org

Mechanistic studies of iron-catalyzed oxidative α-amination of ketones with sulfonamides suggest that the reaction can proceed through an iron enolate intermediate. nih.govacs.org While these examples primarily focus on aryl C-H bonds or activated α-keto C-H bonds, the ongoing development in iron catalysis holds promise for the future direct C(sp³)-H amidation of simple alkanes like 3,3-dimethylcyclohexane.

Data Tables

Table 1: Overview of Synthetic Approaches

MethodologySectionDescriptionKey Features
Amine-Sulfonyl Chloride Reaction2.1.1Nucleophilic substitution of a sulfonyl chloride with a primary or secondary amine.Classical, widely used, requires sulfonyl chloride precursor.
Direct C-H Sulfonylation2.1.2Direct functionalization of a C-H bond to introduce a sulfonyl group.High atom economy, challenging for unactivated C(sp³)-H bonds.
One-Pot MCRs2.2.1Three or more components react in a single step, often using precursors like dimedone.High efficiency, rapid assembly of complex molecules.
Catalyzed Coupling Reactions2.2.2Transition-metal (e.g., Cu, Pd, Fe) catalyzed formation of C-N or S-N bonds.Milder conditions, broader substrate scope, includes C-H activation.
Copper-Catalyzed Sulfonamide Synthesis

Copper-based catalytic systems are extensively utilized for the synthesis of sulfonamides due to the metal's multiple oxidation states, facile electron transfer, and ability to coordinate with diverse organic moieties. dntb.gov.uaresearchgate.net These catalysts effectively promote the formation of the crucial sulfur-nitrogen bond through various mechanisms, including the direct C-H functionalization of organic molecules or multicomponent reactions. dntb.gov.uaresearchgate.net While direct synthesis protocols for this compound are not extensively detailed in the literature, several established copper-catalyzed methods are applicable to cyclohexane substrates.

One prominent approach involves the three-component reaction of arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite, which proceeds smoothly under copper catalysis to yield a range of sulfonamides. rsc.org Another versatile method is the copper-catalyzed transsulfinamidation of primary sulfinamides with O-benzoyl hydroxylamines, which forms secondary or tertiary sulfinamides that can be subsequently oxidized to the corresponding sulfonamides. nih.gov

Furthermore, copper catalysts facilitate the synthesis of cyclic sulfonamides through intramolecular reactions. nih.gov In one such method, olefinic primary sulfonamides are converted to intermediate iminoiodinanes, which then undergo intramolecular nitrene delivery catalyzed by copper(I) or (II) triflate to form aziridines. These strained rings can be opened by various nucleophiles to yield substituted cyclic sulfonamides. nih.gov The direct C-H amination of C(sp³)-H bonds, including those in cyclic alkanes, represents a powerful strategy for forming C-N bonds, which is a key step in many sulfonamide syntheses.

Table 1: Overview of Selected Copper-Catalyzed Sulfonamide Synthesis Methods

Method Catalyst/Reagents Substrates Key Transformation Ref.
Three-Component Reaction Copper Catalyst Arylboronic acids, nitroarenes, K₂S₂O₅ Forms arylsulfonyl moiety and C-N bond rsc.org
Transsulfinamidation Copper Catalyst Primary sulfinamides, O-benzoyl hydroxylamines S-N bond formation via transamidation nih.gov
Intramolecular C-H Insertion Copper(I) or (II) Triflate Olefinic primary sulfonamides, Iodobenzene diacetate Intramolecular nitrene delivery to form cyclic sulfonamides nih.gov

Derivatization from Related Cyclohexane Structures

An effective strategy for synthesizing this compound involves the chemical modification of readily available 3,3-dimethylcyclohexane precursors. This approach leverages established functional group interconversions to introduce the required sulfonamide moiety onto the cyclohexane ring.

A common pathway begins with a suitable starting material such as 3,3-dimethylcyclohexanone (B1346601) or 3,3-dimethylcyclohexanol. The ketone can be converted to an amine via reductive amination, yielding 3,3-dimethylcyclohexylamine. This primary amine is a key intermediate that can then be reacted with a sulfonyl chloride (e.g., benzenesulfonyl chloride or a custom sulfonylating agent) in the presence of a base to form the desired sulfonamide. The synthesis of related N,N-dimethylcyclohexylamine derivatives has been documented, showcasing the feasibility of manipulating amine functionalities on a cyclohexane ring. google.com

Alternatively, one could start with the synthesis of 3,3-dimethylcyclohexanesulfonyl chloride. This can be achieved from a corresponding thiol or sulfonic acid precursor. The resulting sulfonyl chloride is a highly reactive intermediate that can be directly reacted with ammonia or a primary amine to furnish the target sulfonamide. This classical method, the reaction between a sulfonyl chloride and an amine, remains one of the most robust and widely used techniques for sulfonamide synthesis. ijarsct.co.in

Table 2: Plausible Derivatization Routes to this compound

Starting Material Key Intermediate(s) Key Reaction(s) Final Step
3,3-Dimethylcyclohexanone 3,3-Dimethylcyclohexylamine Reductive Amination Reaction with Sulfonyl Chloride
3,3-Dimethylcyclohexanol 3,3-Dimethylcyclohexyl bromide -> Thiol Nucleophilic Substitution, Thiolation Oxidation to Sulfonyl Chloride

Stereoselective Synthesis of this compound Stereoisomers

The C1 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The synthesis of a single, specific stereoisomer often requires stereoselective methods to control the three-dimensional arrangement of atoms.

One approach to achieving stereoselectivity is through the resolution of a racemic mixture. For instance, methods have been developed for preparing specific stereoisomers of bridged cyclohexane sulfonamide derivatives by reacting a cis/trans mixture with a reagent that forms a water-soluble adduct selectively with one isomer, allowing for its separation. google.com This principle of diastereomeric adduct formation could be applied to resolve a racemic mixture of this compound.

A more direct approach is asymmetric synthesis, where chirality is introduced during the reaction sequence. Organocatalysis offers powerful tools for this purpose. For example, chiral squaramide catalysts have been used in highly diastereo- and enantioselective cascade reactions to construct functionalized spirocyclohexane products with excellent control over the formation of multiple stereogenic centers. researchgate.net A similar strategy could be envisioned where a prochiral 3,3-dimethylcyclohexanone derivative undergoes an enantioselective reaction, such as a catalytic asymmetric amination, to install the C1-amine bond with a specific stereochemistry. Subsequent sulfonylation of the chiral amine would yield the enantiomerically enriched sulfonamide. The study of diastereomer formation and interconversion in cyclohexane derivatizations highlights the complexities and opportunities in controlling stereochemical outcomes on this scaffold. nih.gov

Table 3: Strategies for Stereoselective Synthesis

Strategy Description Potential Application Expected Outcome
Chiral Resolution Separation of a racemic mixture using a chiral resolving agent or chiral chromatography. Treatment of racemic 3,3-dimethylcyclohexylamine with a chiral acid to form separable diastereomeric salts. Isolation of individual R and S enantiomers.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other from a prochiral substrate. Enantioselective reductive amination of 3,3-dimethylcyclohexanone using a chiral catalyst and amine source. Enantiomerically enriched (e.g., >90% ee) 3,3-dimethylcyclohexylamine precursor.

Computational and Theoretical Investigations of 3,3 Dimethylcyclohexane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, enabling the detailed study of molecular structures and energies. For a molecule like 3,3-Dimethylcyclohexane-1-sulfonamide, these calculations can elucidate its stable conformation and the distribution of electrons within its structure.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is particularly effective for optimizing molecular geometries to find the most stable three-dimensional arrangement of atoms, which corresponds to the lowest energy state on the potential energy surface. mdpi.com

For this compound, a DFT calculation would begin with an initial guess of the molecular geometry. The calculations then iteratively solve the Kohn-Sham equations to minimize the total energy of the system, adjusting the positions of the atoms until a stable conformation is reached. inpressco.com This process of geometry optimization is crucial, as the molecule's structure dictates its physical and chemical properties.

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. This includes the distribution of electron density, which reveals how electrons are shared between atoms, and the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. bhu.ac.in

The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which comprises the functional and the basis set. reddit.com The functional (e.g., B3LYP) is an approximation for the exchange-correlation energy, a key component of the total energy in DFT. inpressco.comresearchgate.net The basis set (e.g., 6-31G(d,p), 6-311+G(d,p)) is a set of mathematical functions used to build the molecular orbitals. nih.govnih.gov

The selection of a basis set is a trade-off between accuracy and computational cost. Larger basis sets, which include more functions, provide a more accurate description of the electron distribution but require significantly more computational resources. inpressco.com For molecules containing sulfur, like this compound, it is particularly important to use basis sets that include polarization functions (e.g., the 'd' and 'p' in 6-31G(d,p)) to accurately describe the bonding around the sulfur atom. researchgate.net Studies on other sulfonamides have often employed functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-31+G(d,p) to achieve reliable results for both geometry and electronic properties. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites.

In a typical MEP analysis of a sulfonamide-containing compound, the color scale indicates the regions of varying electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas denote regions with intermediate or near-zero potential.

For this compound, the MEP surface would be expected to show the most negative potential (red) concentrated around the oxygen atoms of the sulfonamide group due to their high electronegativity. The nitrogen atom of the sulfonamide group would also exhibit a region of negative potential. These sites represent the primary centers for electrophilic interactions. The hydrogen atoms of the amine group, and to a lesser extent the hydrogen atoms of the cyclohexane (B81311) ring, would display the most positive potential (blue), indicating them as sites for nucleophilic attack. The dimethyl groups and the carbon skeleton of the cyclohexane ring would likely be represented by green, indicating a neutral potential. This analysis is fundamental in understanding the intermolecular interactions the molecule can engage in. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. nih.govnih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Sulfonamide Moiety

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (N) σ* (S-O) 5.8
LP (O1) σ* (S-N) 3.2
LP (O2) σ* (S-C) 2.9
σ (C-S) σ* (S-O) 1.5

Conformational Analysis through Computational Modeling

Conformational analysis is essential for understanding the three-dimensional structure and stability of cyclic molecules like this compound. sapub.org The cyclohexane ring can adopt several conformations, with the chair form being the most stable. Computational modeling can be used to determine the relative energies of different conformers and the preferred orientation of the substituents.

For this compound, the primary focus of conformational analysis would be to establish the most stable chair conformation. The two methyl groups at the 3-position would introduce specific steric constraints. The sulfonamide group at the 1-position can be oriented in either an axial or equatorial position. Computational calculations would determine the energy difference between these two orientations. Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org

A computational conformational search would involve rotating all single bonds to generate a multitude of possible structures. nih.govresearchgate.net Each of these structures would then be geometrically optimized, and their relative energies calculated. The results would yield a potential energy surface, identifying the global minimum energy conformation, which corresponds to the most stable and abundant conformer of the molecule under standard conditions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, the predicted IR spectrum would show characteristic stretching frequencies for the N-H bond (typically in the range of 3350-3250 cm⁻¹), the asymmetric and symmetric stretching of the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), and the S-N stretching vibration (around 900 cm⁻¹). rsc.org The various C-H and C-C bond vibrations of the dimethylcyclohexane framework would also be predicted.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted chemical shifts for this compound would provide detailed information about the chemical environment of each nucleus. The protons on the cyclohexane ring would exhibit complex splitting patterns and chemical shifts depending on their axial or equatorial positions. The methyl protons would likely appear as singlets. In the ¹³C NMR spectrum, distinct signals would be predicted for the two methyl carbons, the quaternary carbon at the 3-position, and the other carbons of the cyclohexane ring, with the carbon attached to the sulfonamide group showing a characteristic downfield shift. The table below illustrates the typical accuracy of predicted NMR shifts for a sulfonamide derivative when compared to experimental values.

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for a Representative Sulfonamide

Atom Predicted ¹H Shift Experimental ¹H Shift Predicted ¹³C Shift Experimental ¹³C Shift
NH 8.50 8.45 - -
CH (α to SO₂) 3.10 3.05 60.5 60.1
Aromatic CH 7.50 - 7.90 7.45 - 7.85 125.0 - 135.0 124.8 - 134.5
CH₃ 2.40 2.38 21.5 21.3

Reactivity and Reaction Mechanisms of 3,3 Dimethylcyclohexane 1 Sulfonamide

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH₂) is a robust functional group, and its reactivity is centered around the nitrogen atom and the sulfur-nitrogen bond. wikipedia.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide is nucleophilic and can participate in alkylation and acylation reactions. These reactions typically require a base to deprotonate the sulfonamide nitrogen, forming a more potent nucleophile.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved under various conditions. A common method involves the use of a base to generate the sulfonamide anion, which then reacts with an alkyl halide. nih.govorganic-chemistry.org Another approach utilizes trichloroacetimidates as alkylating agents, which can proceed under thermal conditions without the need for a strong base or catalyst. nih.govresearchgate.net The steric hindrance presented by the bulky 3,3-dimethylcyclohexyl group may influence the choice of reaction conditions and the efficiency of the alkylation.

N-Acylation: Acylation of the sulfonamide nitrogen leads to the formation of N-acylsulfonamides, a class of compounds with significant biological activity. nih.gov This transformation is commonly achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). semanticscholar.orgresearchgate.net More recently, N-acylbenzotriazoles have been employed as effective acylating agents in the presence of sodium hydride, offering high yields. semanticscholar.orgresearchgate.net

Table 1: General Conditions for N-Alkylation and N-Acylation of Sulfonamides

Reaction Reagents Conditions Product
N-Alkylation Alkyl Halide, Base (e.g., NaH) Varies (e.g., Reflux in Toluene) N-Alkyl-3,3-dimethylcyclohexane-1-sulfonamide
N-Alkylation Trichloroacetimidate Thermal (e.g., Reflux in Toluene) N-Alkyl-3,3-dimethylcyclohexane-1-sulfonamide
N-Acylation Acid Chloride/Anhydride, Base (e.g., Pyridine) Varies N-Acyl-3,3-dimethylcyclohexane-1-sulfonamide
N-Acylation N-Acylbenzotriazole, NaH Varies N-Acyl-3,3-dimethylcyclohexane-1-sulfonamide

Oxidation and Reduction Pathways of the Sulfonamide Moiety

The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is generally resistant to further oxidation. However, the functional group can undergo reduction under specific conditions.

Oxidation: The sulfonamide moiety is typically stable to oxidizing agents. However, certain enzymatic systems, such as versatile peroxidase, have been shown to oxidize sulfonamide antibiotics, leading to the degradation of the molecule. scielo.org.mx In the context of 3,3-dimethylcyclohexane-1-sulfonamide, such oxidative pathways would likely require specific biocatalysts.

Reduction: The reduction of sulfonamides is a challenging transformation that often requires harsh reaction conditions. Strong reducing agents can cleave the sulfur-nitrogen bond. For instance, certain sulfonamides can be reduced to the corresponding sulfinamides. mpg.de

Nucleophilic Substitution Reactions Involving the Sulfonamide Group

Nucleophilic substitution can occur at the sulfur atom of the sulfonamide group, although this is less common than reactions at the nitrogen. Such reactions would involve the displacement of the amino group. However, the nitrogen is generally a poor leaving group, making this pathway less favorable. More commonly, nucleophilic aromatic substitution (SNAr) is observed in aryl sulfonamides where the sulfonamide group acts as an activating group. nih.govyoutube.comnih.govlibretexts.org For an aliphatic sulfonamide like this compound, such reactivity is not directly applicable.

Cyclohexane (B81311) Ring Reactivity and Stereocontrol

The cyclohexane ring of this compound is a saturated aliphatic system, and its reactivity is characteristic of alkanes. However, reactions can be initiated, for example, through free radical pathways. If unsaturation were introduced into the ring, a wider range of reactions, such as additions to a double bond, would become possible.

Reactions at the Cyclohexane Ring (e.g., halogenation, epoxidation)

Halogenation: In the presence of UV light or heat, alkanes and cycloalkanes can undergo free-radical halogenation, where a hydrogen atom is replaced by a halogen. chemguide.co.ukualberta.ca For this compound, this reaction would likely lead to a mixture of halogenated products, with the position of halogenation being influenced by the stability of the resulting radical intermediate. If a double bond were present in the cyclohexane ring, such as in 3,3-dimethylcyclohexene, it would readily undergo electrophilic addition of halogens like chlorine or bromine to yield 1,2-dihalides. libretexts.orglibretexts.org This addition typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. libretexts.org

Epoxidation: Should a double bond be present in the cyclohexane ring, it could be converted to an epoxide. Epoxidation is commonly carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.netlibretexts.org The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. libretexts.orgyoutube.com The synthesis of 3,3-dimethyl-1,2-epoxybutane (B1329643) from 3,3-dimethylbutene serves as a comparable example of epoxidation on a sterically hindered alkene. chegg.com

Influence of 3,3-Dimethyl Groups on Cyclohexane Reactivity and Selectivity

The gem-dimethyl group at the 3-position of the cyclohexane ring has a significant impact on the ring's conformation and reactivity, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. rsc.orgresearchgate.netresearchgate.net

This substitution pattern introduces steric hindrance that can influence the approach of reagents to the cyclohexane ring. msu.edu In reactions involving the formation of cyclic intermediates or transition states, the gem-dimethyl group can favor certain conformations, thereby directing the stereochemical outcome of the reaction. researchgate.netnih.govstereoelectronics.org For instance, in reactions on a substituted cyclohexane, the bulky gem-dimethyl group can lock the ring into a specific chair conformation, influencing whether substituents add to axial or equatorial positions. msu.edumvpsvktcollege.ac.in This steric hindrance can also affect the rate of reaction; for example, while the gem-dimethyl effect can accelerate cyclization reactions, it can also lower the rate of intermolecular nucleophilic attack due to steric shielding. researchgate.net In the case of halogenation or epoxidation of a corresponding unsaturated derivative, the 3,3-dimethyl groups would sterically hinder one face of the molecule, potentially leading to a high degree of diastereoselectivity in the addition reaction.

Role as a Leaving Group or Directing Group in Transition-Metal Catalyzed Reactions

The sulfonamide group in this compound is primarily expected to function as a directing group rather than a leaving group in transition-metal catalyzed reactions. nih.gov Its ability to coordinate with a metal center allows for the activation of otherwise inert C-H bonds at positions proximal to the sulfonamide anchor. This directed C-H functionalization is a powerful tool for the selective introduction of new functional groups. nih.gov

In the context of transition-metal catalysis, particularly with rhodium and palladium, the sulfonamide oxygen or nitrogen atoms can act as a Lewis basic site, coordinating to the metal catalyst. nih.govacs.org This brings the catalyst into close proximity with specific C-H bonds on the cyclohexane ring, facilitating their cleavage and subsequent functionalization. This directed approach overcomes the challenge of poor reactivity and lack of selectivity often encountered in the functionalization of aliphatic systems. nih.gov

The C-H activation directed by sulfonamides can proceed through several mechanistic pathways, largely dependent on the choice of metal catalyst, oxidant, and reaction conditions. A common pathway involves the formation of a cyclometalated intermediate. nih.gov For this compound, this would likely involve the coordination of the sulfonamide to the metal center, followed by the activation of a C-H bond on the cyclohexane ring to form a stable five- or six-membered metallacycle.

Palladium-Catalyzed C-H Activation:

In palladium-catalyzed reactions, the mechanism often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. nih.govnih.gov A general representation of a Pd(II)/Pd(IV) cycle is as follows:

Coordination: The sulfonamide directing group coordinates to the Pd(II) catalyst.

C-H Activation: An intramolecular C-H bond cleavage occurs, forming a cyclopalladated intermediate. This step is often the rate-determining step of the reaction.

Oxidation: The resulting palladacycle is oxidized by an external oxidant to a Pd(IV) species.

Reductive Elimination: The desired functional group is installed through reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst.

Rhodium-Catalyzed C-H Activation:

Rhodium catalysts, particularly those of the type [Cp*Rh(III)], are also highly effective for sulfonamide-directed C-H activation. acs.orgnih.gov The mechanism typically involves:

Ligand Exchange: The rhodium precursor undergoes ligand exchange with the sulfonamide substrate.

C-H Activation: A concerted metalation-deprotonation (CMD) pathway leads to the formation of a rhodacycle intermediate.

Insertion/Coupling: The rhodacycle then reacts with a coupling partner (e.g., an alkyne or an alkene).

Reductive Elimination and Protonolysis: Reductive elimination and subsequent protonolysis releases the functionalized product and regenerates the active rhodium catalyst.

Recent studies have also explored photocatalytic pathways for the functionalization of unactivated C(sp3)-H bonds in N-alkylsulfonamides. nih.gov This approach utilizes a synergistic combination of photoredox and hydrogen atom transfer (HAT) catalysis. The mechanism involves the generation of a nitrogen-centered radical from the sulfonamide's N-H bond through a stepwise electron/proton transfer process. This radical then facilitates an intramolecular 1,5-HAT, leading to the formation of a carbon-centered radical at a remote position, which can then undergo various functionalization reactions. nih.gov

In certain rhodium-catalyzed reactions, sulfonamides can direct the formation and reaction of unusual intermediates such as metal carbenoids. rsc.orgresearchgate.net These reactions typically employ diazo compounds as a source of the carbene moiety. The proposed mechanism involves:

Formation of a Rhodium-Carbene Complex: The rhodium catalyst reacts with the diazo compound to form a highly reactive rhodium-carbene (carbenoid) intermediate.

Directed C-H Insertion: The sulfonamide directing group on the substrate then guides this carbenoid to a specific C-H bond.

Migratory Insertion: The reaction proceeds via a migratory insertion of the carbene into the C-H bond, leading to the formation of a new C-C bond. rsc.org

While much of the research on carbenoid intermediates has focused on aryl sulfonamides, the principles can be extended to aliphatic systems like this compound. The directing effect of the sulfonamide group would be crucial in controlling the regioselectivity of the C-H insertion on the cyclohexane ring. Research has also pointed to the formation of non-classical carbenoid intermediates in reactions of alkynyl sulfonamides, leading to a variety of products through different mechanistic routes. researchgate.net

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing reaction conditions and elucidating the precise mechanistic details.

Kinetic Isotope Effect (KIE) studies are a powerful tool for determining the rate-determining step of a reaction and probing the nature of the transition state. In the context of C-H activation, comparing the reaction rates of a substrate with that of its deuterated analogue can reveal whether the C-H bond cleavage is involved in the slowest step of the reaction.

A significant primary KIE (kH/kD > 1) is typically observed in reactions where the C-H bond is broken in the rate-determining step. For sulfonamide-directed C-H activation reactions, KIE studies have often shown a significant isotope effect, supporting the proposal that C-H activation is indeed the turnover-limiting step. rsc.org For this compound, a KIE study involving deuteration of the reactive C-H positions on the cyclohexane ring would be expected to yield a significant kH/kD value, confirming that the C-H cleavage is the rate-limiting step in its transition-metal catalyzed functionalization.

Reaction Type Catalyst System Substrate Observed kH/kD Implication
Rh(III)-catalyzed C-H Alkynylation[(Cp*RhCl2)2]Aryl Sulfonamide2.1C-H activation is the rate-determining step. rsc.org
Pd-catalyzed C-H ArylationPd(OAc)2Aliphatic Amine~2.5-4.0C-H cleavage is involved in the rate-determining step.
Photocatalytic C(sp3)-H FunctionalizationAcr+-Mes-ClO4-N-alkylsulfonamideSignificantC-H abstraction via 1,5-HAT is a key step. nih.gov

This table presents illustrative data from studies on analogous compounds to infer the expected kinetic behavior of this compound.

A combination of experimental and computational methods provides a comprehensive understanding of the reaction mechanisms. Experimental techniques such as in-situ spectroscopy (NMR, IR), isolation and characterization of intermediates, and crossover experiments can provide valuable insights into the reaction pathway.

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the intricate details of transition-metal catalyzed reactions. nih.govresearchgate.net DFT calculations can be used to:

Map the Potential Energy Surface: Determine the energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway.

Identify the Rate-Determining Step: The transition state with the highest energy barrier corresponds to the rate-determining step.

Elucidate the Role of the Directing Group: Model the coordination of the sulfonamide to the metal center and its influence on the geometry of the transition state.

Predict Regioselectivity: Calculate the activation barriers for C-H activation at different positions to predict the most favorable reaction site.

For this compound, DFT studies could predict which of the C-H bonds on the cyclohexane ring would be most susceptible to activation, taking into account both steric and electronic factors imposed by the gem-dimethyl group and the sulfonamide moiety. These computational models, when validated by experimental data, provide a powerful and detailed picture of the reaction mechanism. For instance, DFT calculations on the photocatalytic functionalization of N-alkylsulfonamides have supported a stepwise electron/proton transfer pathway followed by a 1,5-hydrogen atom transfer. nih.gov

Methodology Information Gained Relevance to this compound
Experimental
In-situ SpectroscopyIdentification of reaction intermediates.Would allow for the observation of potential cyclometalated intermediates.
Isolation of IntermediatesStructural confirmation of key species in the catalytic cycle.Could provide definitive proof of a pallada- or rhodacycle intermediate.
Crossover ExperimentsDetermination of intra- vs. intermolecular reaction pathways.Would clarify if the C-H activation and functionalization steps are intramolecular.
Computational (DFT)
Potential Energy Surface MappingVisualization of the entire reaction coordinate and energetics.Could predict the most favorable mechanistic pathway and reaction regioselectivity.
Transition State AnalysisIdentification of the rate-determining step and its geometry.Would provide insight into the factors controlling the C-H activation barrier.
Natural Bond Orbital (NBO) AnalysisUnderstanding of electronic interactions (e.g., catalyst-substrate binding).Could quantify the coordinating ability of the sulfonamide group.

Synthetic Applications and Derivatization Strategies Utilizing 3,3 Dimethylcyclohexane 1 Sulfonamide

Building Block in the Synthesis of Complex Organic Molecules

The 3,3-dimethylcyclohexane unit is a valuable building block for constructing complex organic molecules. Precursors like 3,3-dimethylcyclohexanone (B1346601) and 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) are frequently employed to introduce this sterically demanding, non-planar saturated ring system into larger structures. This carbocyclic framework is useful for exploring structure-activity relationships, where its bulk and conformational rigidity can influence interactions with biological targets. For instance, the synthesis of a potent antiviral agent utilizes 3,3-dimethylcyclohexanone as the starting substrate, highlighting the role of this structural unit in building intricate and biologically active compounds. nih.gov

Scaffold for Heterocyclic Compound Synthesis

The 3,3-dimethylcyclohexane skeleton is a common structural component in a variety of acridine (B1665455) derivatives, particularly acridine-1,8-diones. These compounds are typically synthesized through a multi-component condensation reaction involving an aldehyde, an amine or ammonia (B1221849), and a cyclic 1,3-dione precursor such as dimedone (5,5-dimethylcyclohexane-1,3-dione). researchgate.netnih.gov The resulting acridine core, which incorporates two dimethylcyclohexane rings, can then be further functionalized. Specifically, amino-acridine intermediates can be reacted with various sulfonyl chlorides to produce acridine-sulfonamide hybrids. researchgate.net This strategy combines the established biological relevance of the acridine nucleus with the diverse pharmacological profile of the sulfonamide group. researchgate.net

PrecursorsReagentsResulting Heterocycle
Dimedone, Aromatic Aldehyde, AmineCondensation, Reduction, SulfonylationAcridine-Sulfonamide Hybrid

This table illustrates a general synthetic pathway to acridine-sulfonamide hybrids incorporating the dimethylcyclohexane scaffold.

The 3,3-dimethylcyclohexane framework has been successfully incorporated into quinazoline (B50416) and thiazoloquinazoline ring systems. A notable example involves a multi-step synthesis starting from 3,3-dimethylcyclohexanone to produce a complex morpholine-substituted tetrahydroquinazoline (B156257) sulfonamide with antiviral activity. nih.gov

Furthermore, the related precursor 5,5-dimethylcyclohexane-1,3-dione (dimedone) is a key starting material for a novel series of thiazolo[2,3-b]quinazolines. The synthesis begins by converting dimedone into an α,α-dioxoketene dithioacetal, which then undergoes cyclization with thiourea (B124793) to form a quinazolinone intermediate. nih.gov This intermediate serves as a platform for further annulation reactions to build the final fused thiazoloquinazoline structure. nih.gov

Starting MaterialKey IntermediateFinal Heterocycle
3,3-DimethylcyclohexanoneTetrahydroquinazolineSubstituted Sulfonamide Antiviral Agent nih.gov
5,5-Dimethylcyclohexane-1,3-dione2-(Bis-methylsulfanyl-methylene)-5,5-dimethyl-cyclohexane-1,3-dioneThiazolo[2,3-b]quinazoline Derivatives nih.gov

This interactive data table summarizes the use of 3,3-dimethylcyclohexane precursors in the synthesis of quinazoline-related heterocycles.

Preparation of Chiral Auxiliaries and Organocatalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Sulfonamides are a prominent class of chiral auxiliaries, with Oppolzer's camphorsultam being a classic example. wikipedia.org These auxiliaries function by providing a rigid chiral environment that directs the approach of reagents to a prochiral center.

While specific applications of 3,3-dimethylcyclohexane-1-sulfonamide as a chiral auxiliary are not extensively documented in the reviewed literature, its structural characteristics make it a viable candidate for such roles. If resolved into its individual enantiomers, the compound possesses a conformationally restricted chiral backbone. The combination of the rigid cyclohexane (B81311) ring and the sulfonamide group could be exploited to induce facial selectivity in reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions, analogous to established sultam-based auxiliaries. wikipedia.org

Ligand Design in Coordination Chemistry

Sulfonamide-containing molecules are effective ligands for metal ions. The sulfonamide group possesses both nitrogen and oxygen donor atoms capable of coordinating to a metal center. researchgate.net Deprotonation of the sulfonamide N-H proton generates an anionic nitrogen donor, which forms stable complexes with a variety of metals. researchgate.net

Derivatives of this compound are potential candidates for ligand design in coordination chemistry. The sulfonamide moiety can serve as an anchoring point for coordination, while the bulky and lipophilic 3,3-dimethylcyclohexyl group can provide significant steric influence. This steric hindrance can be used to control the coordination number and geometry of the resulting metal complex, stabilize specific oxidation states of the metal, and modulate the complex's solubility and reactivity. By introducing additional donor functionalities onto the cyclohexane ring or the sulfonamide nitrogen, multidentate ligands could be developed for applications in catalysis or material science. researchgate.netresearchgate.net

Development of Sulfonamide Hybrids with Modified Physicochemical Properties

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a modified biological profile or improved physicochemical properties. researchgate.netdntb.gov.ua The sulfonamide group is a popular component in such hybrids due to its wide range of pharmacological activities and its ability to modulate properties like solubility and protein binding. researchgate.netnih.gov

The this compound moiety can be incorporated into hybrid molecules to fine-tune their properties. The gem-dimethyl group on the cyclohexane ring provides a fixed, rigid structure that can enhance binding to biological targets by reducing the entropic penalty upon binding. Furthermore, this bulky, lipophilic group can increase the molecule's affinity for hydrophobic pockets in enzymes or receptors and can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of a complex tetrahydroquinazoline sulfonamide with antiviral activity is a clear example of a hybrid molecule where the dimethylcyclohexane unit is a key structural component. nih.gov

Future Directions and Emerging Research Themes

Exploration of Novel Synthetic Pathways for 3,3-Dimethylcyclohexane-1-sulfonamide Analogues

While the synthesis of sulfonamides is a well-established area of organic chemistry, the pursuit of novel, more efficient, and environmentally benign methods remains a key research focus. ijarsct.co.inresearchgate.net For this compound analogues, future research is likely to concentrate on developing synthetic pathways that offer greater diversity in functionalization and improved reaction economy.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. ijarsct.co.inresearchgate.net These methods could enable the direct introduction of the sulfonamide moiety onto pre-functionalized 3,3-dimethylcyclohexane rings, or the derivatization of the sulfonamide nitrogen with a wide range of aryl, heteroaryl, or alkyl groups. For instance, palladium-catalyzed C-N cross-coupling reactions could be explored to synthesize N-aryl derivatives of this compound, which are common motifs in medicinally relevant compounds. ijarsct.co.in

Furthermore, the development of one-pot multicomponent reactions represents another exciting frontier. Such reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. A hypothetical three-component reaction could involve 3,3-dimethylcyclohexylamine, a sulfur dioxide surrogate, and an alkyl or aryl halide to directly generate a library of N-substituted this compound analogues.

Below is a table illustrating potential novel synthetic strategies for the synthesis of this compound analogues.

Synthetic Strategy Potential Reagents and Conditions Anticipated Advantages
Palladium-Catalyzed N-ArylationThis compound, Aryl Halide, Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3)Broad substrate scope for aryl groups, high functional group tolerance.
Copper-Catalyzed N-AlkylationThis compound, Alkyl Halide, Cu Catalyst (e.g., CuI), Ligand (e.g., Phenanthroline), Base (e.g., K2CO3)Access to a wide range of N-alkylated analogues.
Three-Component Reaction3,3-Dimethylcyclohexylamine, SO2 Surrogate (e.g., DABSO), Alkyl/Aryl Halide, Photocatalyst or Transition Metal CatalystHigh atom economy, rapid generation of molecular diversity.

Advanced Stereocontrol in Derivatization Reactions

The cyclohexane (B81311) ring of this compound possesses stereogenic centers, and the control of stereochemistry in its derivatization is crucial for accessing specific isomers with potentially distinct biological activities or material properties. Future research will likely focus on the development of highly stereoselective methods for the functionalization of the cyclohexane ring.

Catalytic asymmetric synthesis will be a key enabling technology in this area. acs.orgnih.govresearchgate.net For instance, the enantioselective synthesis of substituted 3,3-dimethylcyclohexane-1-sulfonamides could be achieved through chiral catalyst-controlled reactions. This could involve the asymmetric hydrogenation of an unsaturated precursor or the enantioselective C-H functionalization of the cyclohexane ring.

Organocatalysis also presents a powerful tool for achieving high levels of stereocontrol. Chiral organocatalysts could be employed to direct the stereoselective addition of nucleophiles to derivatives of 3,3-dimethylcyclohexanone (B1346601), a potential precursor to the target sulfonamide. chemicalbook.com This would allow for the synthesis of a range of enantiomerically enriched building blocks that can be further elaborated into complex sulfonamide analogues.

The following table outlines potential strategies for achieving advanced stereocontrol in the synthesis of this compound derivatives.

Stereoselective Method Potential Substrate and Catalyst Expected Outcome
Asymmetric HydrogenationUnsaturated 3,3-dimethylcyclohexene-1-sulfonamide precursor, Chiral Rhodium or Iridium catalystEnantiomerically enriched saturated sulfonamide.
Enantioselective C-H FunctionalizationThis compound, Chiral Palladium or Rhodium catalystDirect introduction of functional groups at specific stereogenic centers.
Organocatalytic Michael Addition3,3-Dimethylcyclohexenone, Nucleophile, Chiral amine or thiourea (B124793) catalystStereoselective formation of a functionalized cyclohexane ring.

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. For reactions involving this compound and its derivatives, advanced spectroscopic and computational techniques will be invaluable for elucidating reaction pathways, identifying key intermediates, and understanding the origins of selectivity.

In situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics. These experimental data can then be correlated with computational studies to build accurate mechanistic models.

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms at the molecular level. nih.gov DFT can be used to calculate the energies of reactants, transition states, and products, providing insights into the feasibility of different reaction pathways. For example, DFT could be used to model the transition states of different stereoselective reactions to understand the factors that govern the observed stereochemical outcomes.

Technique Application to this compound Research Information Gained
In situ FT-IR (ReactIR)Monitoring the formation of sulfonamide analogues in real-time.Reaction kinetics, identification of intermediates, optimization of reaction conditions.
In situ NMR SpectroscopyCharacterization of reaction intermediates and byproducts.Detailed structural information, understanding of reaction pathways.
Density Functional Theory (DFT)Modeling transition states of stereoselective derivatization reactions.Energetics of reaction pathways, origins of stereoselectivity, prediction of reactivity.

Application as a Core Scaffold for Material Science Innovations

The unique structural features of this compound, particularly the rigid cyclohexane core and the versatile sulfonamide group, make it an attractive scaffold for the development of new materials with tailored properties.

One potential application is in the design of novel polymers. The sulfonamide group can participate in hydrogen bonding, which can influence the mechanical and thermal properties of polymeric materials. By incorporating this compound derivatives as monomers or cross-linking agents, it may be possible to create polymers with enhanced thermal stability, improved mechanical strength, or specific self-assembly properties.

Furthermore, the sulfonamide moiety is known to coordinate with metal ions. This property could be exploited in the development of new metal-organic frameworks (MOFs) or coordination polymers. The rigid 3,3-dimethylcyclohexane backbone could act as a robust structural linker, leading to the formation of porous materials with potential applications in gas storage, separation, or catalysis.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic processes. For the synthesis of this compound and its analogues, the integration of flow chemistry and other sustainable methodologies will be a key area of future research. unimi.itrsc.orgmdpi.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. researchgate.net The synthesis of sulfonamides has been successfully demonstrated in flow, and these methods could be adapted for the preparation of this compound derivatives. unimi.itevitachem.com

In addition to flow chemistry, the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be easily recovered and reused will be important for improving the sustainability of the synthetic processes. The exploration of enzymatic or biocatalytic methods for the synthesis of chiral sulfonamide analogues is another promising avenue for sustainable synthesis.

The following table provides a comparative overview of batch versus flow synthesis for sulfonamides.

Parameter Batch Synthesis Flow Synthesis
Heat Transfer Often inefficient, leading to localized hotspots.Highly efficient, allowing for precise temperature control.
Mass Transfer Can be limited by stirring efficiency.Enhanced due to high surface-area-to-volume ratio.
Safety Handling of large quantities of hazardous reagents.Smaller reactor volumes improve safety.
Scalability Often challenging and requires process re-optimization.More straightforward by running the system for longer.
Automation Can be complex to automate.Readily amenable to automation and process control.

Q & A

Q. What are the common synthetic routes for 3,3-Dimethylcyclohexane-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves sulfonation of a cyclohexane precursor followed by amidation. For 3,3-dimethylcyclohexane derivatives, key steps include:
  • Sulfonation : Introducing the sulfonyl group using reagents like chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Amidation : Reacting the sulfonyl chloride intermediate with ammonia or amines in anhydrous solvents (e.g., dichloromethane) to form the sulfonamide .
    Yield optimization requires precise control of stoichiometry, reaction time (e.g., 12–24 hours for amidation), and purification via recrystallization or column chromatography. Variations in solvent polarity (e.g., DCM vs. THF) and temperature (room temp vs. reflux) significantly impact intermediate stability and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals for methyl groups (δ 1.0–1.2 ppm, singlet) and cyclohexane protons (δ 1.4–2.0 ppm, multiplet). The sulfonamide NH proton may appear as a broad peak (δ 5.0–6.0 ppm) .
  • ¹³C NMR : Peaks for quaternary carbons adjacent to sulfonamide (δ 55–60 ppm) and methyl carbons (δ 20–25 ppm) .
  • FT-IR : Strong absorption bands for sulfonamide S=O stretches (1130–1370 cm⁻¹) and N-H bending (1540–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with accurate mass matching the theoretical value (C₈H₁₅NO₂S: 189.0895 g/mol). Fragmentation patterns include loss of SO₂ (64 Da) and methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies in reaction pathways (e.g., competing sulfonation sites or byproduct formation) can be addressed through:
  • Isotopic Labeling : Use deuterated or ¹³C-labeled precursors to track regioselectivity during sulfonation .
  • Computational Modeling : Density Functional Theory (DFT) calculations to compare activation energies of proposed intermediates, identifying the most thermodynamically favorable pathway .
  • In Situ Monitoring : Techniques like ReactIR or HPLC-MS to detect transient intermediates and validate mechanistic hypotheses .
    For example, conflicting reports on the stability of sulfonyl chloride intermediates can be clarified by studying their decomposition kinetics under varying pH and solvent conditions .

Q. What strategies are employed to enhance the hydrolytic stability of this compound in aqueous environments, and how can experimental design mitigate degradation?

  • Methodological Answer : Hydrolytic degradation of sulfonamides often occurs via nucleophilic attack on the sulfur center. Stabilization strategies include:
  • Steric Shielding : Introduce bulky substituents (e.g., 3,3-dimethyl groups) to hinder water access to the sulfonamide bond .
  • pH Control : Conduct reactions in buffered solutions (pH 6–8) to minimize acid/base-catalyzed hydrolysis.
  • Lyophilization : Store the compound as a lyophilized powder to reduce water content and prevent hydrolysis during storage .
    Experimental validation involves accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to quantify degradation products .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the solubility of this compound in polar vs. non-polar solvents?

  • Methodological Answer : Discrepancies in solubility profiles may arise from impurities or polymorphic forms. To resolve this:
  • Purification : Recrystallize the compound from a solvent mixture (e.g., ethanol/water) to isolate the pure form .
  • Solubility Assays : Use standardized shake-flask methods with HPLC quantification to measure solubility in solvents like DMSO, methanol, and hexane .
  • Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphs and their melting points, which correlate with solubility differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.